molecular formula C20H23ClN2O5 B1666011 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate CAS No. 113994-41-5

3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

Cat. No. B1666011
M. Wt: 406.9 g/mol
InChI Key: APZSGEHAFPIYQZ-UHFFFAOYSA-N
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Description

Amlodipine besilate impurity D is a biochemical.

Scientific Research Applications

Antioxidant Properties and Molecular Docking Studies

One of the key applications of this compound is in the field of antioxidants. Studies have shown that various derivatives of this compound exhibit significant antioxidant activity. For instance, in a study by Sudhana & Adi (2019), novel carbamate and sulfonamide derivatives were synthesized and demonstrated high antioxidant and metal chelating activities. These properties are vital in combating oxidative stress-related diseases.

Synthesis and Biological Evaluation

The synthesis and biological evaluation of this compound and its derivatives are also important applications. In another study by Saddala & Pradeepkiran (2019), the compound was synthesized through a chemical process, and its derivatives were evaluated for various biological activities, including antioxidant and hemolytic activities. This study underscores the compound's significance in drug discovery and development.

Application in Dyeing and Fabric Enhancement

This compound has applications in the textile industry, particularly in dyeing and fabric enhancement. A study by Abolude et al. (2021) demonstrated the use of derivatives of this compound in synthesizing disperse dyes. These dyes showed good levelness and fastness on polyester and nylon fabrics, highlighting the compound's utility in textile applications.

Antimicrobial and Anticancer Potential

Research has also explored the antimicrobial and anticancer potential of derivatives of this compound. In a study by Hafez et al. (2016), novel pyrazole derivatives synthesized from this compound exhibited higher anticancer activity compared to reference drugs. Moreover, these compounds showed significant antimicrobial activity, suggesting their potential use in medical treatments.

properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8H,4,9-11,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZSGEHAFPIYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150622
Record name 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

CAS RN

113994-41-5
Record name Amlodipine besilate impurity D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROAMLODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Q8451QLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Reactant of Route 2
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Reactant of Route 3
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Reactant of Route 4
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Reactant of Route 5
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Reactant of Route 6
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

Citations

For This Compound
7
Citations
J LI, W YANG, Z ZHENG, H SONG - Chinese Journal of …, 2015 - ingentaconnect.com
Objective:To establish a method for the determination of the related substances of levamlodipine besylate tablets and to identify the main impurities as well as to determinate calibration …
Number of citations: 0 www.ingentaconnect.com
BPV Mantena, SV Rao, D Suryakala… - Analytical Chemistry …, 2016 - Taylor & Francis
The current research work describes about well thought out development and validation of liquid chromatographic method for simultaneous determination of specified and unspecified …
Number of citations: 7 www.tandfonline.com
H Roy, KR Parida, S Nandi… - Asian Journal of …, 2012 - asiapharmaceutics.info
The demand for fast disintegrating tablets has been growing during the last decade especially for geriatric and pediatric patients because of swallowing difficulties. Amlodipine besylate …
Number of citations: 6 asiapharmaceutics.info
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …
A Mohammadi, N Rezanour, MA Dogaheh… - … of chromatography B, 2007 - Elsevier
A simple, rapid, precise and accurate isocratic reversed-phase stability-indicating HPLC method was developed and validated for the simultaneous determination of atorvastatin (AT) …
Number of citations: 276 www.sciencedirect.com
I Kasagić-Vujanović, D Knežević - Acta Chromatographica, 2021 - akjournals.com
A new and rapid hydrophilic interaction liquid chromatographic method has been developed for the quantitative analysis of amlodipine besylate and its specific impurities (D, E, and F). …
Number of citations: 5 akjournals.com
GIM Savić, IM Savić, PS Sibinović… - Advanced …, 2021 - scindeks.ceon.rs
In this study, the modified stability-indicating RP-HPLC method was validated for quantitative analysis of amlodipine besylate in the presence of its impurity D (3-ethyl 5-methyl 2-[(2-…
Number of citations: 2 scindeks.ceon.rs

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